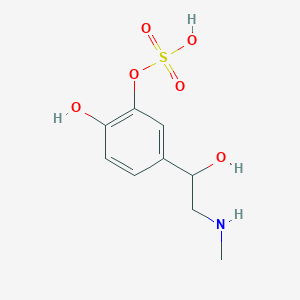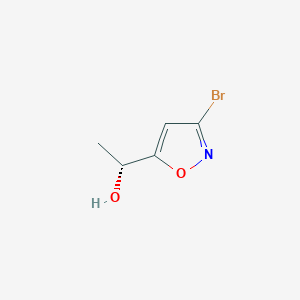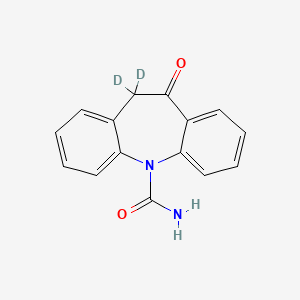
Oxcarbazepine-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxcarbazepine-D2 is a deuterated derivative of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterium atoms in this compound replace specific hydrogen atoms, potentially altering its pharmacokinetic properties and enhancing its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxcarbazepine-D2 involves the deuteration of oxcarbazepine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Oxcarbazepine-D2 undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD).
Reduction: Reduction of the keto group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Formation of 10,11-dihydro-10-hydroxycarbamazepine (MHD).
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Oxcarbazepine-D2 has diverse applications in scientific research:
Chemistry: Used as a model compound to study deuterium isotope effects on chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential to improve the pharmacokinetic profile and therapeutic efficacy of oxcarbazepine.
Industry: Utilized in the development of advanced pharmaceuticals with enhanced stability and reduced side effects.
作用機序
The mechanism of action of Oxcarbazepine-D2 involves the blockade of voltage-gated sodium channels in neurons. This action stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses. The deuterium substitution may enhance the drug’s metabolic stability and prolong its duration of action.
類似化合物との比較
Similar Compounds
Oxcarbazepine: The non-deuterated parent compound.
Eslicarbazepine Acetate: A prodrug that is metabolized to eslicarbazepine, a similar anticonvulsant.
Carbamazepine: A structurally related anticonvulsant with a similar mechanism of action.
Uniqueness
Oxcarbazepine-D2 is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties by reducing metabolic degradation and increasing its half-life. This modification may lead to improved therapeutic outcomes and reduced dosing frequency compared to its non-deuterated counterparts.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
5,5-dideuterio-6-oxobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i9D2 |
InChIキー |
CTRLABGOLIVAIY-KNXIQCGSSA-N |
異性体SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N)[2H] |
正規SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
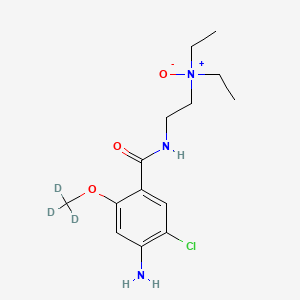
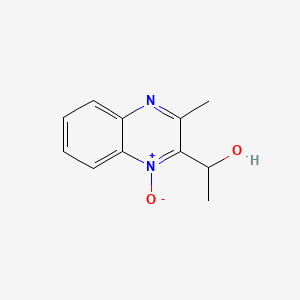
![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)

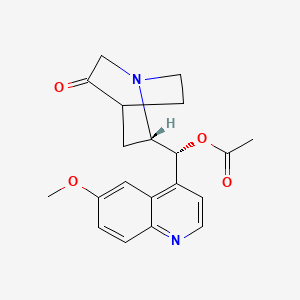
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
